molecular formula C14H19BrClNO2 B4882072 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B4882072
M. Wt: 348.66 g/mol
InChI Key: CEJQMXHFGHXCOJ-UHFFFAOYSA-N
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Description

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine is an organic compound with the molecular formula C12H15BrClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both bromine and chlorine substituents on a phenoxy group

Properties

IUPAC Name

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO2/c15-13-11-12(16)3-4-14(13)19-10-9-18-8-7-17-5-1-2-6-17/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJQMXHFGHXCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 2-chloroethyl ether.

    Etherification: The phenol group of 2-bromo-4-chlorophenol is etherified with 2-chloroethyl ether under basic conditions to form 2-(2-bromo-4-chlorophenoxy)ethyl ether.

    Nucleophilic Substitution: The resulting ether is then reacted with pyrrolidine in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the phenoxy group or the pyrrolidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound lacks the chlorine substituent and has different reactivity and applications.

    1-[2-(2-Chlorophenoxy)ethyl]pyrrolidine: This compound lacks the bromine substituent and has distinct chemical properties.

    1-[2-(2-Bromophenoxy)ethyl]pyrrolidine: This compound lacks the chlorine substituent and has unique reactivity compared to the target compound.

Uniqueness

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]pyrrolidine is unique due to the presence of both bromine and chlorine substituents on the phenoxy group. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

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